Cas no 37558-16-0 (Phorbol 12,13-dibutyrate)

Phorbol 12,13-dibutyrate structure
Phorbol 12,13-dibutyrate structure
Product Name:Phorbol 12,13-dibutyrate
Numero CAS:37558-16-0
MF:C28H40O8
MW:504.612409591675
CID:306370
PubChem ID:24898178
Update Time:2025-04-19

Phorbol 12,13-dibutyrate Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diylester
    • Butanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydro...
    • Butanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-te
    • Phorbol 12,13-dibutyrate
    • Phorbol 12,13-dibutyrate,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1a,1b,4,4a,5,7a,7b,8,9,9a-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9,9a-diylbu
    • Phorbol-12,13-dibutyrate
    • (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1a,1b,4,4a,5,7a,7b,8,9,9a-Decahydro-4a,7b-dihydroxy-3-(hydroxyMethyl)-1,1,6,8-tetraMethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9,9a-diylbu
    • PDBU
    • Phorbol 12,13-dibutanoate
    • Phorbol 12,13-dibutyrate,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1a,1b,4,4a,5,7a,7b,8,9,9a-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9,9a-diylbutanoicacidester
    • PHORBOL 12,13-DIBUTYRATE,4BETA
    • Phorbol dibutyrate
    • SCHEMBL162855
    • (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate
    • NSC 622507
    • NSC-622507
    • Q7187368
    • Butanoic acid, 1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9ah-cyclopropa(3,4)benz(1,2-e)azulene-9,9a-diyl ester, (1aR-(1a-alpha,1b-beta,4a-beta,7a-alpha,7b-alpha,8-alpha,9-beta,9a-alpha))-
    • DTXSID50958628
    • Butanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulene-9,9a-diyl ester
    • MS-29372
    • CS-0014826
    • BQJRUJTZSGYBEZ-YVQNUNKESA-N
    • Butanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl ester
    • CHEMBL27768
    • [butanoyloxy-dihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] butanoate
    • Phorbol 12,13-dibutyrate, >=98% (TLC), powder
    • NCGC00163607-01
    • PKC Activator II
    • [(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate
    • [3H]-Phorbol 12,13-Dibutyrate
    • 4-.beta.-Phorbol 12,13-dibutyrate
    • NSC622507
    • CHEBI:17598
    • PHORBOL12,13-DIBUTYRATE
    • HSCI1_000181
    • MFCD00036783
    • Butanoic acid, diester with 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydro-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5H-cyclopropya(3,4)benz(1,2-e)azulen-5-one, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
    • Butanoic acid, 1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulene-9,9a-diyl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
    • C03634
    • 37558-16-0
    • HY-18985
    • AKOS024458006
    • BRD-K81365681-001-01-8
    • SR-05000002331-3
    • Phorbol 12,13-Dibutyrate >99%
    • Butanoic acid, (1aR,1bS,4aR,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulene-9,9a-diyl ester
    • SR-05000002331
    • 67MX82CL58
    • 61557-88-8
    • 4Alpha-Phorbol 12,13-Dibutyrate
    • (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1a,1b,4,4a,5,7a,7b,8,9,9a-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9,9a-diyl butanoic acid ester
    • UNII-67MX82CL58
    • Phorbol dibutyrate;PDBu
    • SR-05000002331-2
    • CCG-208247
    • G12092
    • Phorbol-12
    • DA-76825
    • MDL: MFCD00036783
    • Inchi: 1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1
    • Chiave InChI: BQJRUJTZSGYBEZ-YVQNUNKESA-N
    • Sorrisi: O(C(CCC)=O)[C@@]12[C@@H]([C@@H](C)[C@@]3([C@@H]4C=C(C)C([C@]4(CC(CO)=C[C@H]3[C@@H]1C2(C)C)O)=O)O)OC(CCC)=O

Proprietà calcolate

  • Massa esatta: 504.27200
  • Massa monoisotopica: 504.272318
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 9
  • Complessità: 1030
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 2
  • Superficie polare topologica: 130

Proprietà sperimentali

  • Densità: 1.1270 (rough estimate)
  • Punto di ebollizione: 513.95°C (rough estimate)
  • Punto di infiammabilità: 199.3°C
  • Indice di rifrazione: 1.4480 (estimate)
  • Solubilità: H2O: 30 μM
  • PSA: 130.36000
  • LogP: 2.63210

Phorbol 12,13-dibutyrate Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:2928
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36
  • CODICI DEL MARCHIO F FLUKA:8-10
  • RTECS:EK7767000
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:6.1(a)
  • PackingGroup:II
  • Condizioni di conservazione:−20°C
  • Termine di sicurezza:6.1(a)
  • Gruppo di imballaggio:II
  • Frasi di rischio:R36/37/38
  • Gruppo di imballaggio:II
  • Livello di pericolo:6.1(a)

Phorbol 12,13-dibutyrate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-18985-10mM*1mLinDMSO
Phorbol 12,13-dibutyrate
37558-16-0 99.07%
10mM*1mLinDMSO
¥2664 2023-07-26
MedChemExpress
HY-18985-1mg
Phorbol 12,13-dibutyrate
37558-16-0 99.77%
1mg
¥800 2025-04-16
MedChemExpress
HY-18985-5mg
Phorbol 12,13-dibutyrate
37558-16-0 99.77%
5mg
¥2400 2025-04-16
MedChemExpress
HY-18985-10mg
Phorbol 12,13-dibutyrate
37558-16-0 99.77%
10mg
¥4000 2025-04-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P276207-1mg
Phorbol 12,13-dibutyrate
37558-16-0 ≥98%
1mg
¥843.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P276207-5mg
Phorbol 12,13-dibutyrate
37558-16-0 ≥98%
5mg
¥2133.90 2023-09-01
ChemScence
CS-0014826-1mg
Phorbol 12,13-dibutyrate
37558-16-0 98.28%
1mg
$70.0 2022-04-27
ChemScence
CS-0014826-5mg
Phorbol 12,13-dibutyrate
37558-16-0 98.28%
5mg
$210.0 2022-04-27
ChemScence
CS-0014826-10mg
Phorbol 12,13-dibutyrate
37558-16-0 98.28%
10mg
$370.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00829-5mg
Phorbol 12,13-dibutyrate
37558-16-0 98%
5mg
¥4608.0 2024-07-19

Phorbol 12,13-dibutyrate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:37558-16-0)Phorbol 12,13-dibutyrate
Numero d'ordine:A1027824
Stato delle scorte:in Stock
Quantità:5mg/10mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 15:35
Prezzo ($):301.0/501.0
Email:sales@amadischem.com

Phorbol 12,13-dibutyrate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:37558-16-0)Phorbol 12,13-dibutyrate
A1027824
Purezza:99%/99%
Quantità:5mg/10mg
Prezzo ($):301.0/501.0
Email